N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-3-26(4-2)34(32,33)20-13-10-18(11-14-20)24(29)25-22-15-12-19(27(30)31)16-21(22)23(28)17-8-6-5-7-9-17/h5-16H,3-4H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMXGEKUZVMCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404008 | |
| Record name | F1759-0025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6162-67-0 | |
| Record name | F1759-0025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Nitro-2-Aminophenol
4-Nitro-2-aminophenol is typically prepared via nitration of 2-aminophenol. Nitration is performed using a mixture of concentrated nitric and sulfuric acids at 0–5°C to achieve regioselective para-nitration. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group directing nitro group placement. Yields range from 65–75%, with purification via recrystallization in ethanol.
Synthesis of 4-(Diethylsulfamoyl)Benzoic Acid
This intermediate is synthesized through sulfonylation of 4-aminobenzoic acid. Diethylsulfamoyl chloride reacts with 4-aminobenzoic acid in dichloromethane under basic conditions (e.g., pyridine) to form the sulfonamide. The reaction is exothermic and requires cooling to 0°C to prevent side reactions. After quenching with water, the product is extracted, dried, and crystallized (yield: 80–85%).
Synthesis of 2-Benzoyl-4-Nitroaniline
Friedel-Crafts acylation of 4-nitroaniline with benzoyl chloride in the presence of AlCl₃ introduces the benzoyl group at the ortho position. The reaction is conducted in anhydrous dichloroethane at 40°C for 6 hours. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate), yielding 60–70%.
Amide Bond Formation Strategies
Coupling 4-(diethylsulfamoyl)benzoic acid with 2-benzoyl-4-nitroaniline requires activation of the carboxylic acid. Two principal methods are employed:
Acyl Chloride Method
4-(Diethylsulfamoyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. The reaction is refluxed in toluene for 3 hours, followed by solvent removal under vacuum. The acyl chloride is then reacted with 2-benzoyl-4-nitroaniline in tetrahydrofuran (THF) with triethylamine as a base. Yields range from 70–75%.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid is activated in situ. The reaction proceeds in dimethylformamide (DMF) at room temperature for 12 hours, achieving yields of 85–90%. This method minimizes racemization and is preferred for lab-scale synthesis.
Reaction Optimization and Industrial-Scale Considerations
Solvent Systems
-
Aqueous-phase synthesis : Inspired by patent CN103288667A, which avoids organic solvents for amide formation, aqueous NaOH can be used with benzoyl chloride derivatives. However, the nitro group’s hydrophobicity necessitates surfactant additives (e.g., CTAB) to improve solubility.
-
Organic solvents : THF and DMF remain standard for their ability to dissolve polar intermediates.
Temperature and Catalysis
-
Low-temperature regimes (0–10°C) prevent nitro group reduction during acyl chloride formation.
-
Lewis acids : AlCl₃ (1–2 mol%) accelerates Friedel-Crafts acylation but requires stringent moisture control.
Data Tables: Comparative Analysis of Methods
Table 1. Yield Comparison Across Coupling Methods
| Method | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Acyl Chloride | THF | None | 25°C | 70–75 |
| EDC/HOBt | DMF | HOBt | 25°C | 85–90 |
| Aqueous NaOH | H₂O/CTAB | None | 10°C | 60–65 |
Table 2. Purification Techniques and Purity Outcomes
| Intermediate | Purification Method | Purity (%) |
|---|---|---|
| 4-Nitro-2-aminophenol | Recrystallization | 98.5 |
| 4-(Diethylsulfamoyl)BA | Column Chromatography | 99.2 |
| Final Product | Crystallization | 97.8 |
Challenges and Mitigation Strategies
Nitro Group Instability
The nitro group is prone to reduction under acidic or high-temperature conditions. Using mild reagents (e.g., avoiding LiAlH₄) and inert atmospheres during coupling prevents unintended reduction.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The benzoyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the benzoyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Benzamide Derivatives
The compound’s structural analogs can be categorized based on substitutions at the benzamide core:
Nitro-Substituted Benzamides
- 4-Bromo-N-(2-nitrophenyl)benzamide (): Features a bromine atom at the 4-position and a nitro group at the 2-position of the aniline ring. Compared to the target compound, it lacks the diethylsulfamoyl group, resulting in reduced hydrogen-bonding capacity and altered electronic properties .
- N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide (): Contains dual nitro groups and a chlorine substituent.
Sulfonamide-Containing Benzamides
- CDD-823953 (N-(2-benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide, ): Shares the 2-benzoyl-4-nitrophenyl group but replaces the diethylsulfamoyl benzamide with a benzylpiperazinyl-acetamide chain. This substitution may enhance solubility due to the basic piperazine moiety, contrasting with the lipophilic diethylsulfamoyl group .
- 4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide (): Incorporates a thienopyrazole ring instead of the nitrobenzoyl group. The fluorine atom and heterocyclic system likely influence bioavailability and target selectivity .
Heterocyclic Benzamides
- Such derivatives are often explored for antimicrobial and anticancer activities, unlike the target compound’s uncharacterized bioactivity .
Physicochemical and Spectral Comparisons
Table 1: Key Physicochemical Properties
Biological Activity
N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide, commonly referred to as BZNS, is a nitroaromatic compound with significant biological activity. First synthesized by Johne et al. in 1961, BZNS has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of BZNS, including its mechanisms of action, toxicity, and research findings.
Basic Information
Structural Characteristics
BZNS features a complex structure that includes:
- A benzoyl group
- A nitrophenyl group
- A diethylsulfamoyl moiety
This unique configuration contributes to its biological activity and potential therapeutic effects.
The biological activity of BZNS is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through several mechanisms:
- Enzyme Inhibition : BZNS can inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins, disrupting their normal function.
- Redox Reactions : The nitrophenyl group may participate in redox reactions, influencing cellular processes and signaling pathways.
- Cellular Uptake : The lipophilicity of BZNS (LogP = 5.7856) suggests it can easily penetrate cell membranes, allowing for intracellular interactions .
Anticancer Activity
Recent studies have indicated that BZNS exhibits promising anticancer properties. For example:
- In vitro studies demonstrated that BZNS inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
- The compound has been shown to induce apoptosis (programmed cell death) in these cells through the activation of caspase pathways.
Antimicrobial Properties
BZNS has also been evaluated for its antimicrobial activity:
- Research indicates that BZNS possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Toxicity and Safety
While BZNS shows potential therapeutic benefits, its toxicity profile must be considered:
- Preliminary toxicological assessments suggest that BZNS has a moderate toxicity level, with adverse effects observed at high concentrations.
- Further studies are needed to establish a comprehensive safety profile for clinical applications.
Applications in Research and Industry
BZNS is being explored for various applications:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents or antibiotics.
- Biochemical Research : Used as a probe to study enzyme activity and cellular signaling pathways.
- Industrial Applications : Potential use in synthesizing specialty chemicals due to its unique reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
